molecular formula C11H9N5O B3166399 4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 91093-97-9

4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B3166399
CAS RN: 91093-97-9
M. Wt: 227.22 g/mol
InChI Key: VJYBYDLKNGYSLJ-UHFFFAOYSA-N
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Description

“4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods. One such method involves the 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . Another method involves the reactions of carbonyl compounds with amidines .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For instance, they can participate in acid-base reactions due to their amine derivatives. Amines are chemical bases that neutralize acids to form salts plus water .

Scientific Research Applications

Synthetic Methodologies and Derivative Compounds

The chemical structure of 4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine serves as a foundation for the synthesis of various derivative compounds. Research has shown the ability to create novel pyrazole and pyrazolopyrimidine derivatives with significant antibacterial properties. These synthesized compounds, characterized by NMR, IR, and HRMS, have shown promise in the field of medicinal chemistry, particularly for their potential in combating bacterial infections (Rahmouni et al., 2014). Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cells, showcasing the potential of these compounds in oncology research (Huang et al., 2012).

Anticancer Activity

Further investigations into pyrazolo[3,4-d]pyrimidine derivatives have demonstrated their potential as anticancer agents. A variety of newly synthesized compounds were tested against the MCF-7 human breast adenocarcinoma cell line, revealing notable antitumor activity. In particular, specific derivatives displayed potent inhibitory activity, highlighting the relevance of these compounds in the development of new cancer therapies (Abdellatif et al., 2014).

Antimicrobial Properties

The antimicrobial potential of this compound derivatives has been a significant area of interest. Studies have synthesized and evaluated the antimicrobial activity of these derivatives, discovering that some compounds exhibit moderate to outstanding activity against a range of bacterial and fungal strains. Notably, certain derivatives have shown superior activity compared to traditional antibiotics, suggesting their potential as lead compounds for further antimicrobial research (El-sayed et al., 2017).

Safety and Hazards

Exposure to 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE, a pyrimidine derivative, may cause a variety of symptoms including toxic epidermal necrolysis, pseudomembranous conjunctivitis, ulceration of the lids and conjunctivae of both corneas, and cataracts . When heated to decomposition, this compound emits toxic fumes of nitrogen oxides .

Future Directions

The development of new pyrimidines as anti-inflammatory agents is a promising area of research. Detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c17-15-10-9-6-14-16(11(9)13-7-12-10)8-4-2-1-3-5-8/h1-7,17H,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYBYDLKNGYSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

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